

# Combustion Characteristics of 2,3,4,5-Tetramethylhexane: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2,3,4,5-Tetramethylhexane

Cat. No.: B12649075

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These application notes provide a detailed overview of the combustion properties of **2,3,4,5-tetramethylhexane**, a highly branched C<sub>10</sub> alkane. Due to the scarcity of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds, established predictive models, and standardized experimental protocols to offer a comprehensive guide. The information herein is crucial for understanding its potential as a fuel component, for safety assessments, and for computational modeling of combustion processes.

## Key Combustion Properties

The combustion behavior of a hydrocarbon is primarily defined by its heat of combustion, autoignition temperature, and laminar flame speed. While specific experimental values for **2,3,4,5-tetramethylhexane** are not readily available in the literature, the following sections provide estimated values based on known trends for isomeric alkanes and data from surrogates.

## Heat of Combustion

The heat of combustion (or enthalpy of combustion) is the energy released as heat when a compound undergoes complete combustion with oxygen under standard conditions. For alkanes, the heat of combustion is influenced by the number of carbon and hydrogen atoms

and, to a lesser extent, by the molecular structure. It is a well-established principle that among isomers, a higher degree of branching leads to greater thermodynamic stability and consequently, a lower heat of combustion.[1][2] This is because branched alkanes have lower potential energy.[1]

While an experimental value for **2,3,4,5-tetramethylhexane** is not available, we can estimate its standard enthalpy of combustion by considering a highly branched C8 isomer, 2,2,3,3-tetramethylbutane, which has a standard enthalpy of combustion of approximately -5458 kJ/mol.[3] Considering the addition of two CH<sub>2</sub> groups to form a C10 isomer, and the general trend of increasing heat of combustion with chain length, the estimated value for **2,3,4,5-tetramethylhexane** would be higher than that of n-decane's value of -6778 kJ/mol.[4] However, the high degree of branching in **2,3,4,5-tetramethylhexane** would make its heat of combustion lower than that of its linear isomer, n-decane.

Table 1: Estimated and Comparative Heat of Combustion Data

Compound	Formula	Heat of Combustion (kJ/mol)	Reference/Comment
n-Decane	C <sub>10</sub> H <sub>22</sub>	-6778	[4]
2,3,4,5-Tetramethylhexane	C <sub>10</sub> H <sub>22</sub>	Estimated to be slightly lower than n-decane	High degree of branching increases stability.
Isooctane (2,2,4-Trimethylpentane)	C <sub>8</sub> H <sub>18</sub>	-5460	[5][6]
2,2,3,3-Tetramethylbutane	C <sub>8</sub> H <sub>18</sub>	~ -5458	[3]

## Autoignition Temperature (AIT)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. For alkanes, AIT is influenced by molecular size and structure. Generally, for a given carbon number, increased branching tends to increase the autoignition temperature.

As a surrogate, isooctane (2,2,4-trimethylpentane), a highly branched C<sub>8</sub> alkane, has a significantly higher AIT than its linear isomer, n-octane. The AIT of isooctane is approximately 415-418°C (779-784°F).[6][7][8] In contrast, the autoignition temperature of n-decane is 210°C. Given that **2,3,4,5-tetramethylhexane** is a highly branched decane isomer, its autoignition temperature is expected to be considerably higher than that of n-decane and likely in a range similar to or slightly higher than that of isooctane.

Table 2: Autoignition Temperature of n-Decane and a Branched Isomer Surrogate

Compound	Formula	Autoignition Temperature (°C)
n-Decane	C <sub>10</sub> H <sub>22</sub>	210
Isooctane (2,2,4-Trimethylpentane)	C <sub>8</sub> H <sub>18</sub>	415 - 418[6][7][8]

## Laminar Flame Speed

The laminar flame speed is the velocity at which a laminar (non-turbulent) flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that influences the design of combustion systems. For alkanes, laminar flame speed is dependent on the fuel structure, equivalence ratio, temperature, and pressure. Studies have shown that for isomeric alkanes, increased branching tends to decrease the laminar burning velocity.[9]

Experimental data for **2,3,4,5-tetramethylhexane** is not available. However, data for n-decane and isooctane can provide context. The peak laminar flame speed for n-decane/air mixtures at atmospheric pressure is in the range of 40-45 cm/s.[10][11][12][13][14] For the highly branched isooctane, the peak laminar flame speed under similar conditions is slightly lower. This suggests that the laminar flame speed of the highly branched **2,3,4,5-tetramethylhexane** would also be in this range, likely slightly lower than that of n-decane.

Table 3: Laminar Flame Speed Data for n-Decane and Isooctane (as a surrogate)

Fuel	Oxidizer	Pressure (atm)	Temperature (K)	Equivalence Ratio ( $\Phi$ )	Peak Laminar Flame Speed (cm/s)
n-Decane	Air	1	350-610	~1.1	~40-45[10][11][12][13][14]
Isooctane	Air	1	400	~1.1	~38-42

## Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key combustion properties discussed above.

### Protocol for Determining Heat of Combustion using Bomb Calorimetry

This protocol is based on the ASTM D240 standard test method.

Objective: To determine the gross heat of combustion of a liquid hydrocarbon fuel.

Apparatus:

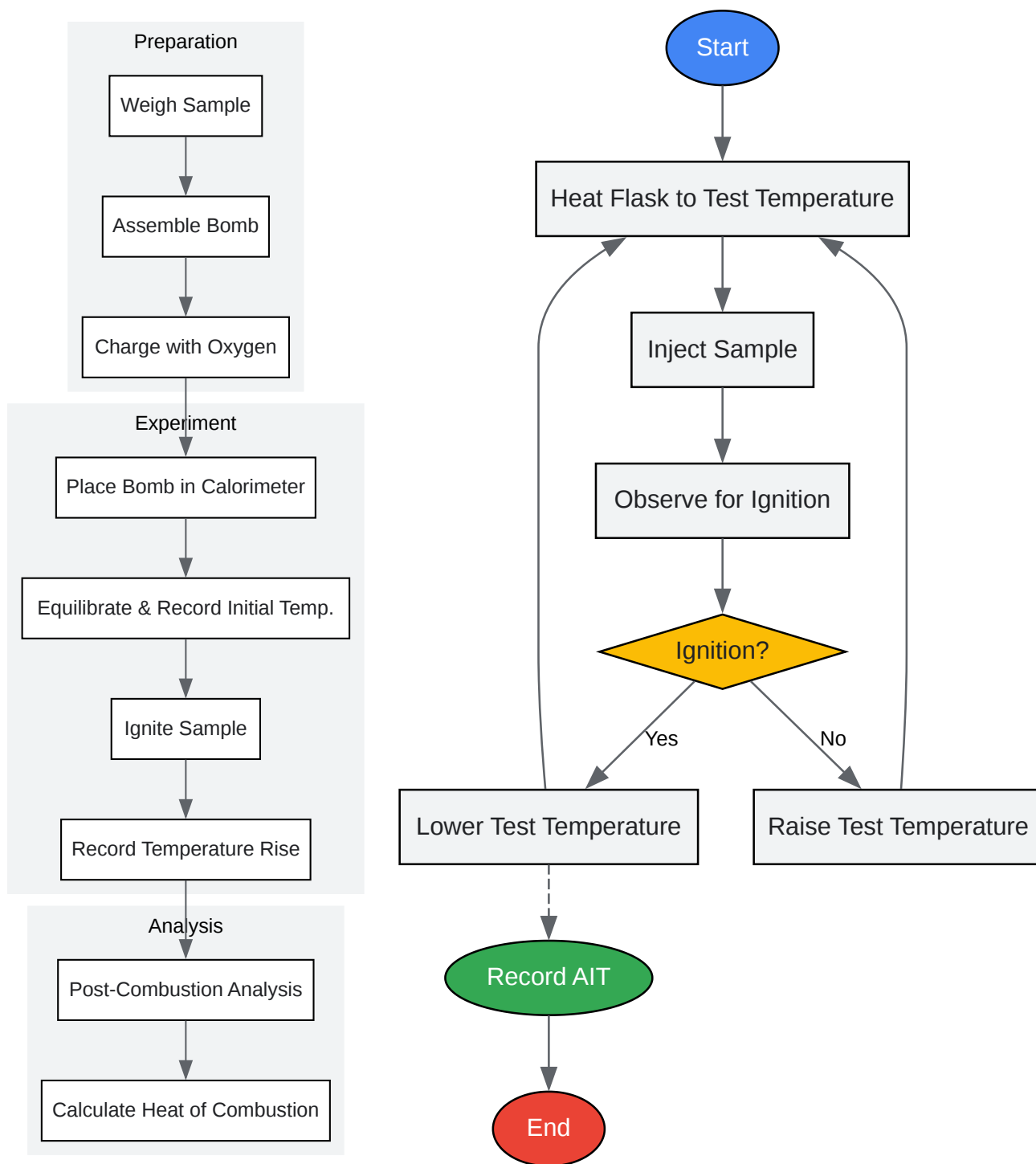
- Oxygen bomb calorimeter
- Sample cup
- Ignition wire
- Oxygen cylinder with regulator
- Calorimeter bucket
- Stirrer

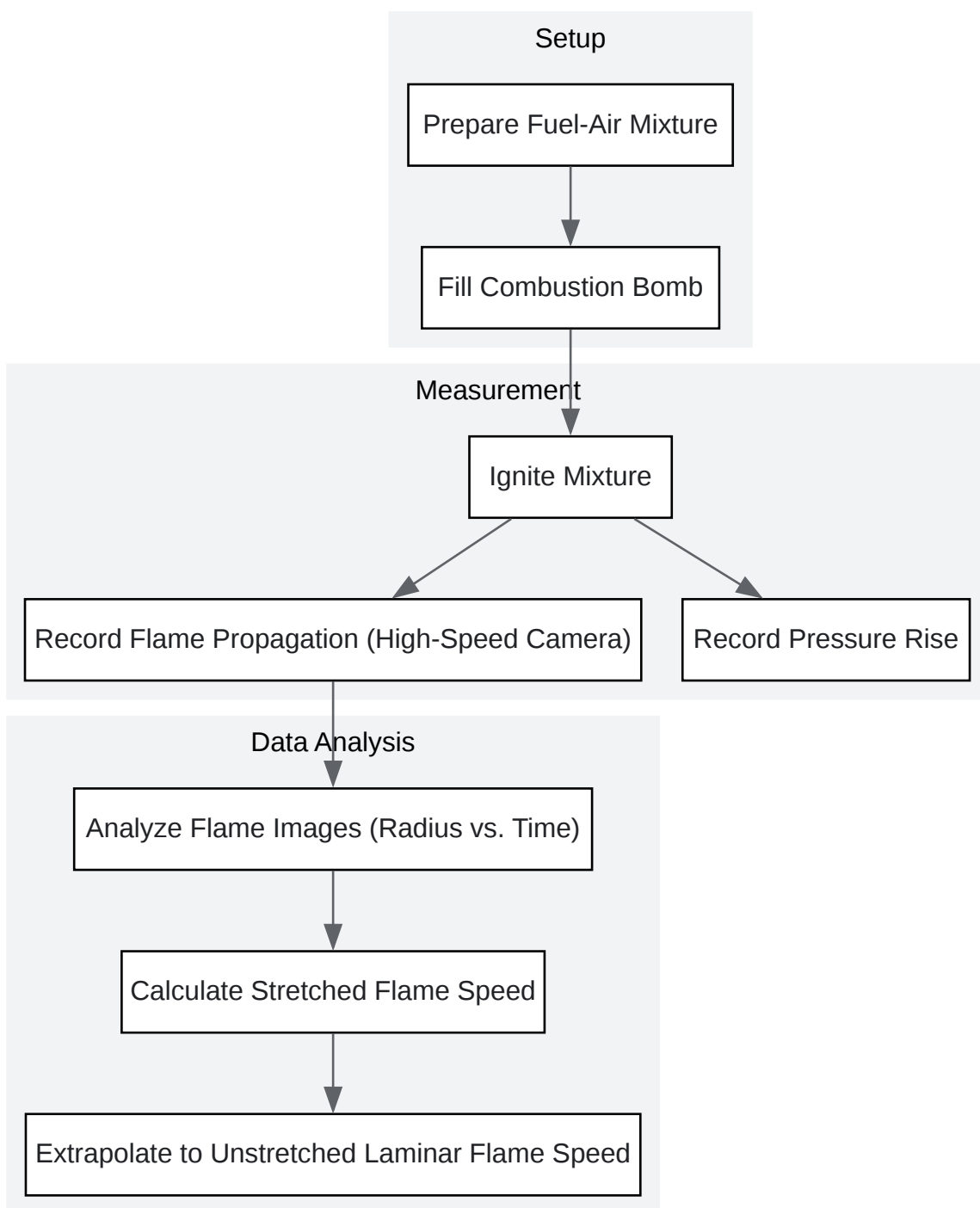
- Thermometer (with a resolution of 0.001°C)
- Balance (with a precision of 0.1 mg)

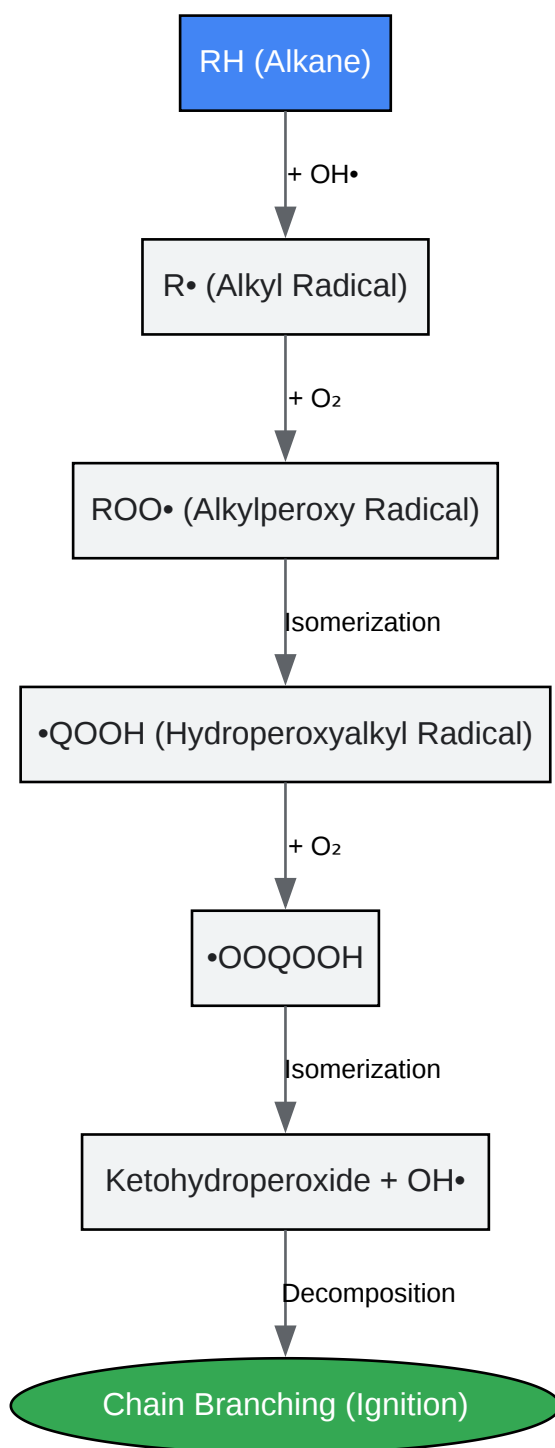
#### Procedure:

- Sample Preparation: Weigh approximately 1 gram of **2,3,4,5-tetramethylhexane** into a sample cup.
- Bomb Assembly: Place the sample cup in the bomb. Attach a measured length of ignition wire so that it is in contact with the sample.
- Oxygen Charging: Seal the bomb and charge it with oxygen to a pressure of 25-30 atm.
- Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water. Ensure the bomb is fully submerged.
- Temperature Equilibration: Allow the system to equilibrate while stirring, and record the initial temperature.
- Ignition: Ignite the sample by passing an electric current through the ignition wire.
- Temperature Measurement: Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
- Post-Combustion Analysis: Release the pressure from the bomb and measure the length of the unburned ignition wire. Analyze the bomb washings for the formation of acids (e.g., nitric acid) if high precision is required.
- Calculation: Calculate the heat of combustion using the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of acids and the heat of combustion of the ignition wire.

#### Experimental Workflow for Bomb Calorimetry







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